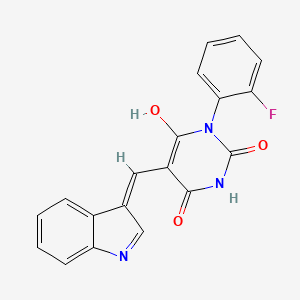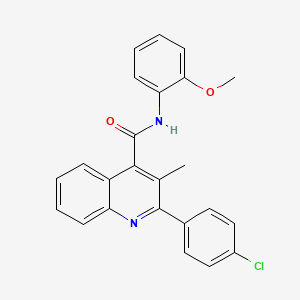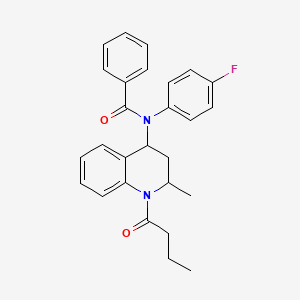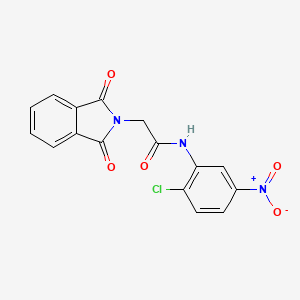![molecular formula C28H29N5O8 B11654931 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]-2-metoxifenil morfolina-4-carboxilato es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirano[2,3-c]pirazol, un anillo de morfolina y múltiples grupos funcionales como amino, ciano y metoxi. La presencia de estos grupos funcionales y el núcleo heterocíclico hacen que este compuesto sea de gran interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]-2-metoxifenil morfolina-4-carboxilato típicamente implica reacciones de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de Pirano[2,3-c]pirazol: Este paso implica la condensación de 3,4,5-trimetoxibenzaldehído con malononitrilo e hidrato de hidrazina en presencia de una base como el etóxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo para formar el núcleo de pirano[2,3-c]pirazol.
Introducción del anillo de morfolina: El intermedio de pirano[2,3-c]pirazol se hace reaccionar entonces con isocianato de 2-metoxifenilo para introducir el anillo de morfolina. Esta reacción se lleva a cabo típicamente en un disolvente orgánico como el diclorometano a temperatura ambiente.
Funcionalización final: El paso final implica la introducción del grupo carboxilato a través de la esterificación con ácido morfolina-4-carboxílico. Esta reacción se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la escalabilidad. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de optimización de procesos para garantizar una calidad constante y un alto rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]-2-metoxifenil morfolina-4-carboxilato experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los grupos metoxi y amino, utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo en el grupo ciano para formar aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica en el anillo de morfolina, donde nucleófilos como aminas o tioles pueden reemplazar el grupo morfolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio (NaH).
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o derivados nitro.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]-2-metoxifenil morfolina-4-carboxilato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos y como reactivo en la síntesis orgánica.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]-2-metoxifenil morfolina-4-carboxilato implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto:
Inhibe enzimas: Puede inhibir ciertas enzimas implicadas en procesos celulares, como las quinasas y las proteasas, uniéndose a sus sitios activos.
Modula las vías de señalización: Puede modular las vías de señalización implicadas en la proliferación celular, la apoptosis y la inflamación, lo que lleva a sus potenciales efectos terapéuticos.
Interactúa con el ADN: El compuesto puede intercalarse en el ADN, interrumpiendo la replicación y la transcripción del ADN, lo que contribuye a sus propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-2,4-dihidropirano[2,3-c]pirazol-4-il]-2,6-dimetoxifenil acetato
- 4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]fenil 2-furoato
Singularidad
La singularidad de 4-[6-Amino-5-ciano-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-4-il]-2-metoxifenil morfolina-4-carboxilato radica en su combinación de grupos funcionales y núcleo heterocíclico, que le confiere propiedades químicas y biológicas únicas. Su capacidad de experimentar diversas reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C28H29N5O8 |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
[4-[6-amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C28H29N5O8/c1-35-19-11-15(5-6-18(19)40-28(34)33-7-9-39-10-8-33)22-17(14-29)26(30)41-27-23(22)24(31-32-27)16-12-20(36-2)25(38-4)21(13-16)37-3/h5-6,11-13,22H,7-10,30H2,1-4H3,(H,31,32) |
Clave InChI |
GYNWLXSMNKLZSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC(=O)N5CCOCC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)

![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)
![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)
![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)



